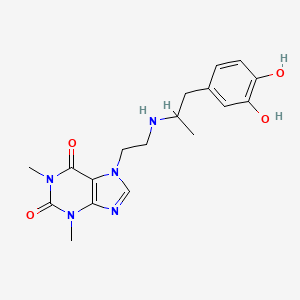

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline

Description

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline is a xanthine derivative structurally modified from theophylline (1,3-dimethylxanthine), a well-known bronchodilator. The compound features a 3,4-dihydroxyphenyl (catechol) moiety linked via a 2-propylaminoethyl chain to the 7-position of the theophylline core.

Properties

CAS No. |

62401-69-8 |

|---|---|

Molecular Formula |

C18H23N5O4 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

7-[2-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C18H23N5O4/c1-11(8-12-4-5-13(24)14(25)9-12)19-6-7-23-10-20-16-15(23)17(26)22(3)18(27)21(16)2/h4-5,9-11,19,24-25H,6-8H2,1-3H3 |

InChI Key |

KSWSOCZUAISECK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline typically involves multi-step organic reactions. One common approach is the condensation of theophylline with a catecholamine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline undergoes various chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline has diverse applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and enzyme activity.

Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves its interaction with specific molecular targets, such as adenosine receptors and catecholamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cardiovascular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and substituents of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline with related compounds:

Functional and Pharmacological Differences

Catechol Group Position: The 3,4-dihydroxyphenyl group in the target compound contrasts with Reproterol’s 3,5-dihydroxyphenyl group. Etophylline lacks aromatic hydroxyl groups, resulting in reduced antioxidant capacity but possibly improved solubility due to its hydroxyethyl group .

Linker Chemistry: The aminoethyl-propyl chain in the target compound provides flexibility and may enhance membrane permeability compared to Reproterol’s aminopropyl linkage. However, Reproterol’s additional hydroxyl group (on the ethyl spacer) could improve water solubility . Compounds in (e.g., 10e) use triazole-based linkers, which confer rigidity and metabolic stability but lack the bronchodilator activity of xanthine derivatives .

Therapeutic Implications: Reproterol is a clinically used bronchodilator, suggesting that theophylline derivatives with extended substituents retain pharmacological activity. Etophylline’s simpler structure may result in shorter half-life and lower potency compared to the target compound .

Biological Activity

The compound 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline is a derivative of theophylline, a well-known methylxanthine that has been extensively studied for its pharmacological properties. This compound combines the structural features of theophylline with a side chain that includes a 3,4-dihydroxyphenyl moiety, which is thought to enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline can be represented as follows:

- Molecular Formula : C18H23N5O4

- Molecular Weight : 365.41 g/mol

Pharmacological Effects

- Cyclic AMP Modulation : Theophylline derivatives are known to inhibit phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) in cells. This mechanism is crucial for various physiological processes, including vasodilation and bronchodilation .

- Antioxidant Properties : The presence of the 3,4-dihydroxyphenyl group suggests potential antioxidant activity. Studies indicate that compounds with similar structures can scavenge free radicals and reduce oxidative stress .

- Anti-inflammatory Effects : Research has shown that theophylline and its derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

The mechanisms through which 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline exerts its effects include:

- Inhibition of Phosphodiesterase : By inhibiting PDE enzymes, the compound increases intracellular cAMP levels, leading to enhanced signaling pathways associated with relaxation of smooth muscle and anti-inflammatory responses .

- Interaction with Adenosine Receptors : Theophylline derivatives may also act as antagonists at adenosine receptors, further influencing cardiovascular and central nervous system functions .

Study on Antioxidant Activity

A study conducted by Umesha et al. evaluated various phenolic compounds for their antioxidant activity. The findings indicated that compounds similar to 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline exhibited significant free radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related diseases .

Clinical Applications

Research has explored the use of theophylline derivatives in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A clinical trial indicated that patients receiving a regimen including this compound showed improved lung function and reduced symptoms compared to controls .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(2-((3-(3,4-Dihydroxyphenyl)-2-propyl)amino)ethyl)theophylline, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with theophylline as the core structure. Introduce the amine side chain via alkylation or nucleophilic substitution, using a propyl linker.

- Step 2 : Protect the 3,4-dihydroxyphenyl group (e.g., using acetyl or benzyl groups) to prevent oxidation during coupling .

- Step 3 : Characterize intermediates using elemental analysis (to confirm stoichiometry), infrared spectroscopy (IR) (to track functional groups like -NH and -OH), and liquid chromatography-mass spectrometry (LC-MS) (to verify molecular weight and purity) .

- Step 4 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts, as demonstrated in triazole-theophylline derivative syntheses .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the theophylline core and the dihydroxyphenyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect trace impurities .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and compatibility with excipients, as shown in theophylline-excipient compatibility studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodology :

- Purity Assessment : Re-evaluate compound purity using LC-MS and DSC to rule out batch-specific impurities affecting activity .

- Model System Comparison : Test the compound in parallel across in vitro (e.g., cell lines) and in vivo (e.g., rodent) models to identify system-dependent variability .

- Data Normalization : Use internal standards (e.g., theophylline pharmacokinetic parameters) to calibrate activity measurements .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic properties?

- Methodology :

- Two-Compartment Modeling : Apply pharmacokinetic models (e.g., first-order elimination kinetics) using constant intravenous infusion data, as validated in rabbit studies with theophylline derivatives .

- Hepatocyte Assays : Assess hepatic metabolism using primary hepatocytes to identify cytochrome P450-mediated degradation pathways .

- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions, critical for dose-response correlations .

Q. How can researchers design studies to elucidate its interaction with adenosine receptors (e.g., A, A)?

- Methodology :

- Radioligand Binding Assays : Compete with H-labeled antagonists (e.g., DPCPX for A) to determine binding affinity (K) .

- Molecular Dynamics Simulations : Model the docking of the dihydroxyphenyl group into receptor binding pockets to predict selectivity .

- Functional Assays : Measure cAMP levels in transfected HEK293 cells to assess receptor activation/inhibition .

Q. What strategies mitigate the instability of the catechol (3,4-dihydroxyphenyl) moiety during formulation?

- Methodology :

- Antioxidant Additives : Incorporate ascorbic acid or EDTA in buffers to prevent oxidation .

- Lyophilization : Prepare lyophilized powders under inert gas (N) to enhance shelf-life .

- pH Optimization : Formulate at pH 5–6 to balance solubility and catechol stability, as shown in proxyphylline derivatives .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Solvent Screening : Systematically test solubility in buffered solutions (pH 1–10) and polar aprotic solvents (e.g., DMSO) using nephelometry .

- LogP Determination : Measure partition coefficients (octanol/water) to predict solubility trends .

- X-ray Crystallography : Identify polymorphic forms that may influence solubility, as seen in theophylline hydrate/anhydrate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.